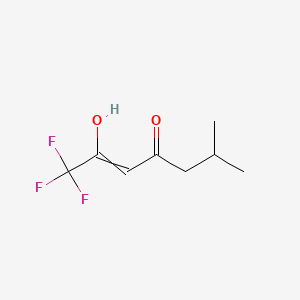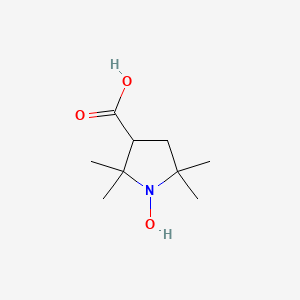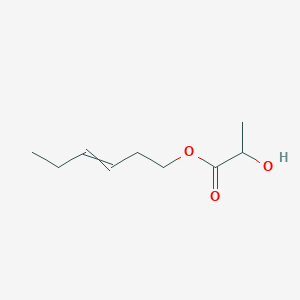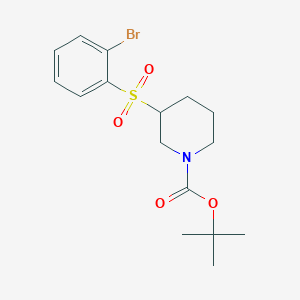
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1,1,1-trifluoro-2-hydroxy-6-méthylhept-2-én-4-one implique généralement l’introduction de groupes trifluorométhyles dans une molécule précurseur appropriée. Une méthode courante est la réaction d’un précurseur énone approprié avec des agents trifluorométhylants dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de la 1,1,1-trifluoro-2-hydroxy-6-méthylhept-2-én-4-one peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par distillation ou recristallisation pour obtenir le produit souhaité sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
La 1,1,1-trifluoro-2-hydroxy-6-méthylhept-2-én-4-one subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Le système énone peut être réduit pour former des alcools saturés ou des alcanes.
Substitution : Les groupes trifluorométhyles peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) pour l’oxydation, et des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) pour la réduction. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphère inerte pour éviter les réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire des cétones ou des acides carboxyliques, tandis que la réduction du système énone peut produire des alcools saturés ou des alcanes .
Applications De Recherche Scientifique
La 1,1,1-trifluoro-2-hydroxy-6-méthylhept-2-én-4-one a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisée comme élément de base dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés uniques.
Mécanisme D'action
Le mécanisme d’action de la 1,1,1-trifluoro-2-hydroxy-6-méthylhept-2-én-4-one implique son interaction avec des cibles moléculaires par l’intermédiaire de ses groupes fonctionnels. Les groupes trifluorométhyles améliorent la lipophilie et la stabilité du composé, tandis que les groupes hydroxyle et énone facilitent les interactions avec les enzymes et les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques et processus cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,1,1-trifluoro-2-hydroxy-6-méthylhepta-2,5-dién-4-one
- 6-chloro-1,1,1-trifluoro-2-hydroxy-6-méthylhept-2-én-4-one
- 4-amino-6-méthyl-1,1,1-trifluorohepta-3,5-dién-2-one
Unicité
La 1,1,1-trifluoro-2-hydroxy-6-méthylhept-2-én-4-one est unique en raison de sa combinaison spécifique de groupes trifluorométhyles, de groupe hydroxyle et de système énone.
Propriétés
Numéro CAS |
62772-97-8 |
|---|---|
Formule moléculaire |
C8H11F3O2 |
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h4-5,13H,3H2,1-2H3 |
Clé InChI |
JBWWJROTMONGQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C=C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)


![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
![1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)

![1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12449107.png)


![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)

![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)

